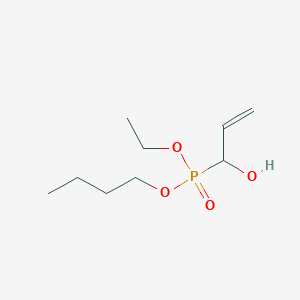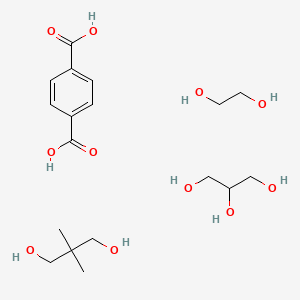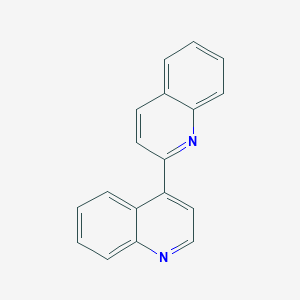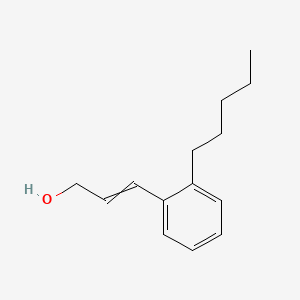
3-(2-Pentylphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pentylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C14H20O. This compound is characterized by a phenyl ring substituted with a pentyl group and a propen-1-ol group. It is a member of the allylic alcohol family, which are known for their reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pentylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-pentylbenzaldehyde with allyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-(2-pentylphenyl)prop-2-en-1-one. This method is advantageous due to its high yield and selectivity. The reaction is usually carried out under high pressure and temperature with a suitable catalyst such as palladium on carbon.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Pentylphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 3-(2-Pentylphenyl)prop-2-enal or 3-(2-Pentylphenyl)prop-2-enoic acid.
Reduction: 3-(2-Pentylphenyl)propan-1-ol.
Substitution: 3-(2-Pentylphenyl)prop-2-en-1-chloride.
Aplicaciones Científicas De Investigación
3-(2-Pentylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-(2-Pentylphenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The phenyl ring and pentyl group contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-ol, 3-phenyl-:
Allyl alcohol: A simpler allylic alcohol with a similar reactive hydroxyl group but a different overall structure.
Uniqueness
3-(2-Pentylphenyl)prop-2-en-1-ol is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
50674-52-7 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3-(2-pentylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-4-8-13-9-5-6-10-14(13)11-7-12-15/h5-7,9-11,15H,2-4,8,12H2,1H3 |
Clave InChI |
ICJDDDPQXTVJOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=CC=C1C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


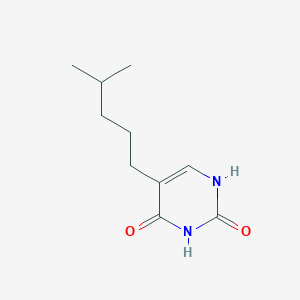

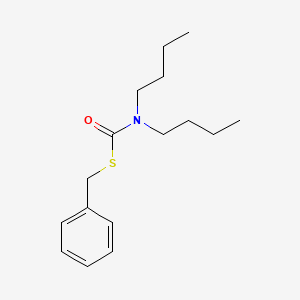
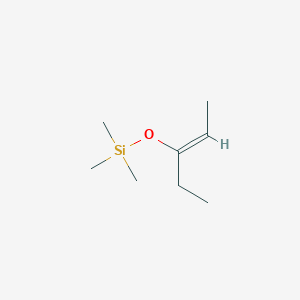
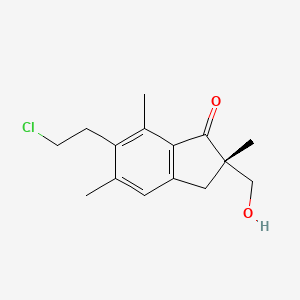

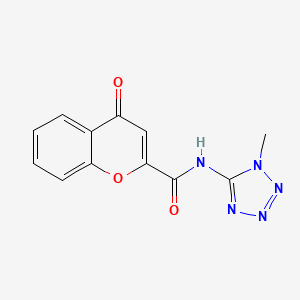
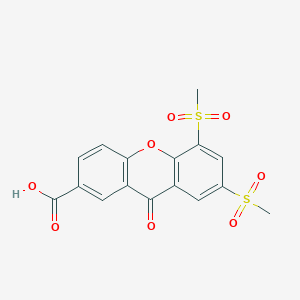
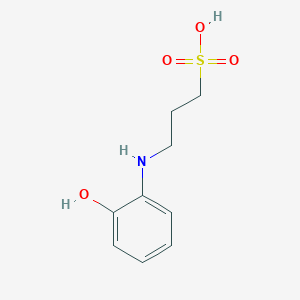
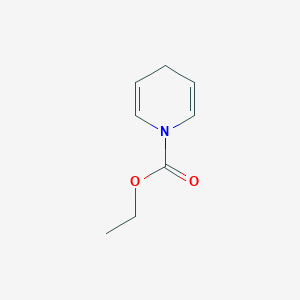
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
